

Comprehensive Technical Guide: Structural Elucidation and Synthetic Methodology of 5-Cyclopropyl-2-methylaniline

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Compound of Interest

Compound Name:	5-cyclopropyl-2-methylaniline
CAS No.:	1247739-25-8
Cat. No.:	B6233527

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Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of cycloalkyl groups onto aromatic scaffolds is a proven tactic to modulate lipophilicity, improve metabolic stability, and dictate spatial conformation. **5-Cyclopropyl-2-methylaniline** (CAS: 1247739-25-8) serves as a highly specialized building block that exemplifies this design philosophy[1]. Featuring an electron-donating primary amine, a sterically directing ortho-methyl group, and a lipophilic meta-cyclopropyl moiety, this compound is increasingly utilized in the synthesis of advanced therapeutics, most notably Retinoid-related orphan receptor gamma t (ROR γ t) modulators and EP1 receptor antagonists[2].

This whitepaper provides an in-depth analysis of its physicochemical properties, structural implications, and a self-validating synthetic protocol designed for high-yield laboratory-scale production.

Physicochemical Profiling & Structural Elucidation

The molecular architecture of **5-cyclopropyl-2-methylaniline** dictates its reactivity and its behavior in biological systems. The primary amine (-NH₂) activates the benzene ring toward electrophilic aromatic substitution, though its primary utility in drug development is typically as a nucleophile in amide coupling reactions. The ortho-methyl group (C2) provides critical steric hindrance, locking subsequent amide bonds into specific rotational conformations—a necessity for optimal binding in deep hydrophobic receptor pockets[2].

The cyclopropyl ring at C5 offers a unique blend of sp³ and sp²-like character. It increases the topological polar surface area (TPSA) efficiency and metabolic resistance compared to linear alkyl chains, while its rigid geometry minimizes entropic penalties upon target binding.

Table 1: Quantitative Physicochemical Data

Property	Value
Molecular Formula	C ₁₀ H ₁₃ N[1]
Molecular Weight	147.22 g/mol [1]
Monoisotopic Mass	147.1048 Da[3]
CAS Registry Number	1247739-25-8[1]
SMILES	CC1=CC=C(C2CC2)C=C1N[1]
Predicted Boiling Point	270.9 ± 19.0 °C[4]
Predicted Density	1.082 ± 0.06 g/cm ³ [4]
Predicted pKa	4.48 ± 0.10[4]

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

The most robust and scalable method for synthesizing **5-cyclopropyl-2-methylaniline** is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromo-2-methylaniline with cyclopropylboronic acid[2]. As a Senior Application Scientist, I recommend this specific catalytic system because it cleanly overcomes the steric hindrance of the ortho-methyl group and the typically slow transmetalation of alkylboronic acids.

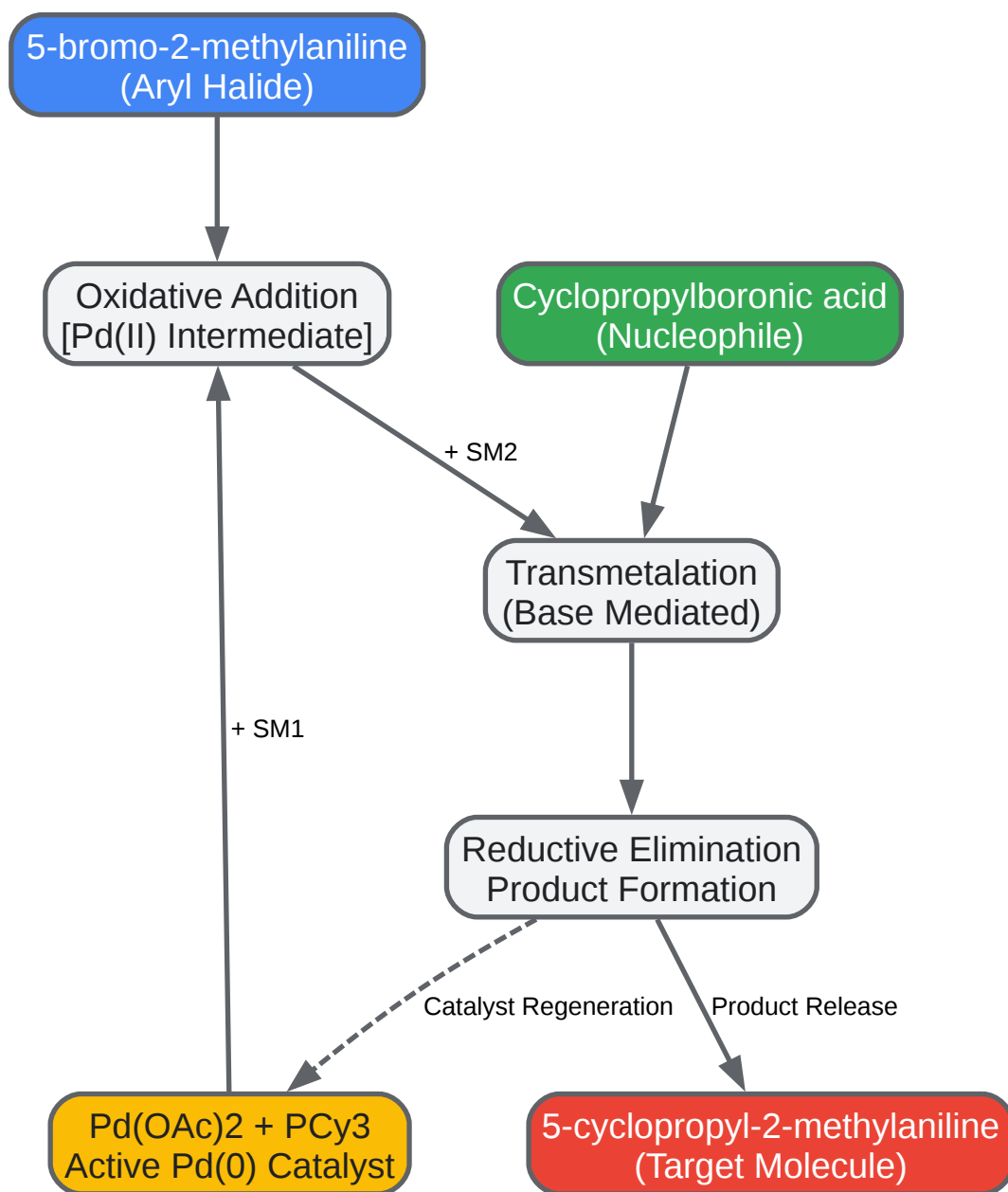
Mechanistic Causality of Reagent Selection

- **Catalyst System ($\text{Pd}(\text{OAc})_2$ / PCy_3):** Palladium(II) acetate is a stable precatalyst. Tricyclohexylphosphine (PCy_3) is an electron-rich, bulky ligand. Its electron density facilitates the oxidative addition of the aryl bromide, while its steric bulk accelerates the reductive elimination step, preventing off-target side reactions[2].
- **Biphasic Solvent (Toluene/Water):** Toluene efficiently solubilizes the organic substrates. Water is mandatory to dissolve the inorganic base (KH_2PO_4), which coordinates with the boronic acid to form an electron-rich, reactive boronate complex—the true active species in the transmetalation step[2].

Step-by-Step Self-Validating Protocol

1. **Reagent Preparation & Inertion:** Charge a Schlenk flask with 5-bromo-2-methylaniline (1.0 eq) and cyclopropylboronic acid (1.3 eq). Evacuate and backfill with argon three times. Causality: An inert atmosphere is critical; oxygen will rapidly oxidize the electron-rich PCy_3 ligand, killing the catalytic cycle.
2. **Catalyst Loading:** Add $\text{Pd}(\text{OAc})_2$ (0.05 eq) and PCy_3 (0.10 eq). Self-Validation Checkpoint 1: Upon addition of degassed solvent in the next step, the mixture should transition from a heterogeneous orange suspension to a pale yellow solution, validating the in situ reduction to the active $\text{L}_2\text{Pd}(0)$ species.
3. **Solvent & Base Introduction:** Inject a degassed biphasic mixture of Toluene and Water (3:1 v/v), followed by the addition of KH_2PO_4 (2.0 eq)[2].
4. **Thermal Activation:** Heat the reaction mixture to 100 °C under vigorous stirring for 6.0 hours[2]. Self-Validation Checkpoint 2: Perform TLC analysis (Hexanes:EtOAc 4:1). The protocol is validated when the aryl bromide spot ($R_f \sim 0.6$) completely disappears, replaced by a highly UV-active, ninhydrin-positive product spot ($R_f \sim 0.3$).
5. **Work-up and Purification:** Cool to room temperature. Partition the mixture with Ethyl Acetate, wash the organic layer with brine, dry over anhydrous Na_2SO_4 , and concentrate in vacuo. Purify via flash column chromatography.

Catalytic Workflow Diagram



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Figure 1: Suzuki-Miyaura catalytic cycle for the synthesis of **5-cyclopropyl-2-methylaniline**.

Applications in Advanced Therapeutics

The unique spatial and electronic properties of **5-cyclopropyl-2-methylaniline** make it an indispensable precursor in modern drug discovery:

- **RORyt Modulators:** Retinoid-related orphan receptor gamma t (RORyt) is a master transcription factor driving the differentiation of Th17 cells. Overactive Th17 pathways are implicated in severe autoimmune conditions like psoriasis, multiple sclerosis, and rheumatoid arthritis. Carbocyclic compounds utilizing the **5-cyclopropyl-2-methylaniline** moiety act as potent inverse agonists, effectively suppressing RORyt-mediated inflammation by anchoring tightly into the receptor's lipophilic binding domain[2].
- **EP1 Receptor Antagonists:** Indole derivatives synthesized from this aniline building block demonstrate high efficacy as EP1 receptor antagonists. These compounds are actively investigated for the treatment of lower urinary tract symptoms, specifically Overactive Bladder (OAB), by mitigating involuntary detrusor muscle contractions[2].

Analytical Quality Control (Self-Validation)

To ensure the trustworthiness of the synthesized batch prior to downstream pharmaceutical application, the following analytical self-validation criteria must be met:

- **LC-MS (ESI+):** The mass spectrum must exhibit a dominant molecular ion peak at m/z 148.1 $[M+H]^+$, confirming the monoisotopic mass[3].
- **1H NMR ($CDCl_3$, 400 MHz):** Structural integrity is validated by observing the characteristic multiplet of the four cyclopropyl methylene protons (δ 0.60–1.00 ppm), the singlet of the aryl methyl group (δ ~2.10 ppm), and a broad singlet integrating to two protons for the primary amine (δ ~3.50 ppm).

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Sources

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